Iodocyanopindolol

描述

Iodocyanopindolol is a compound related to pindolol, which acts as both a β1 adrenoreceptor antagonist and a 5-HT1A receptor antagonist . Its 125I radiolabelled derivative has been widely used in mapping the distribution of beta adrenoreceptors in the body . The compound is known for its applications in pharmacological research, particularly in the study of adrenergic and serotonergic receptors.

准备方法

The synthesis of iodocyanopindolol involves several steps, including the introduction of an iodine atom and a cyano group to the pindolol structure. The synthetic route typically involves the following steps:

Iodination: Introduction of an iodine atom to the indole ring.

Cyanation: Addition of a cyano group to the indole ring.

Coupling: Coupling of the modified indole with a tert-butylamino group.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve optimization of these steps to increase yield and purity.

化学反应分析

Iodocyanopindolol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The iodine and cyano groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Receptor Binding Studies

Iodocyanopindolol serves as a valuable tool for investigating beta-adrenoceptors and serotonin receptors due to its high affinity and specificity.

- Beta-Adrenoceptor Characterization : this compound has been utilized to label beta-adrenoceptors in various tissues, allowing researchers to determine receptor densities and affinities. For instance, studies have shown that this compound binds with high affinity to both beta 1 and beta 2-adrenoceptors, enabling the differentiation of these subtypes based on competition binding assays with selective antagonists .

- Serotonin 5-HT1B Receptors : The compound has also been employed to measure 5-HT1B receptor binding in brain tissues. Research demonstrated that this compound could effectively label these receptors, providing insights into their regulation under different pharmacological conditions .

Pharmacological Insights

The applications of this compound extend beyond mere receptor binding; it has significant implications for understanding drug interactions and receptor dynamics.

- Drug Regulation Studies : Chronic administration of agonists or antagonists has been shown to alter the number of available 5-HT1B receptors labeled by this compound. This highlights its utility in studying the effects of long-term drug treatments on receptor populations .

- Binding Affinity Measurement : this compound's ability to bind selectively allows for the calculation of dissociation constants (K_d) and inhibition constants (K_i), which are crucial for evaluating drug efficacy and receptor interactions .

Case Studies and Experimental Data

Numerous studies have documented the effectiveness of this compound in various experimental setups:

Therapeutic Implications

While primarily used for research purposes, findings from studies involving this compound may inform therapeutic strategies:

- Potential Drug Development : Insights gained from receptor binding studies can guide the development of new drugs targeting beta-adrenoceptors and serotonin systems, particularly in conditions like hypertension and anxiety disorders.

- Understanding Side Effects : By elucidating how different drugs interact with these receptors, researchers can better understand adverse effects associated with beta-blockers and other related medications.

作用机制

Iodocyanopindolol exerts its effects by binding to β1 adrenoreceptors and 5-HT1A receptors, blocking the actions of endogenous or exogenous agonists . This antagonistic action prevents the activation of these receptors, thereby modulating physiological responses such as heart rate and neurotransmitter release. The molecular targets include the β1 adrenoreceptors in the heart and 5-HT1A receptors in the brain .

相似化合物的比较

Iodocyanopindolol is similar to other compounds like pindolol, propranolol, and timolol, which also act as β adrenoreceptor antagonists . this compound is unique due to its dual action on both β1 adrenoreceptors and 5-HT1A receptors . This dual action makes it particularly useful in research applications that require the study of both adrenergic and serotonergic systems.

Similar Compounds

Pindolol: A non-selective beta blocker with intrinsic sympathomimetic activity.

Propranolol: A non-selective beta blocker used in the treatment of hypertension and anxiety.

Timolol: A non-selective beta blocker used in the treatment of glaucoma and hypertension.

生物活性

Iodocyanopindolol (ICYP) is a radiolabeled compound primarily used in pharmacological studies to investigate the binding characteristics of beta-adrenergic receptors. Its unique properties allow researchers to explore various biological activities, particularly its interactions with beta-adrenergic and dopamine receptors. This article reviews the biological activity of this compound, highlighting its receptor binding profiles, implications in physiological processes, and relevant case studies.

Binding Affinity and Receptor Characterization

This compound acts as a selective antagonist for beta-adrenergic receptors, particularly beta-1 and beta-3 subtypes. Studies have demonstrated its high affinity for these receptors, making it a valuable tool in receptor characterization.

Key Findings:

- Beta-1 Adrenergic Receptors : ICYP has been shown to bind with high affinity to beta-1 adrenergic receptors in various tissues. For instance, saturation binding assays in GT1 cell lines revealed a dissociation constant () of 41 pM for ICYP, indicating strong receptor affinity .

- Beta-3 Adrenergic Receptors : In rat urinary bladder studies, ICYP displayed a value of approximately 579 pM, suggesting significant but lower affinity compared to beta-1 receptors . This receptor subtype is crucial for mediating smooth muscle relaxation in the bladder.

Pharmacological Implications

The binding characteristics of this compound have significant implications for understanding adrenergic signaling pathways and their physiological roles.

Table 1: Binding Affinities of this compound

| Receptor Type | Tissue Type | (pM) | Binding Capacity (fmol/mg protein) |

|---|---|---|---|

| Beta-1 | GT1 Cell Lines | 41 | 25 |

| Beta-3 | Rat Urinary Bladder | 579 | Not specified |

| Dopamine D1 | GT1 Cell Lines | 320 | 23 |

This compound not only serves as a radioligand but also influences cellular signaling pathways through receptor antagonism. Its role in modulating adenylyl cyclase activity has been documented:

- Adenylyl Cyclase Stimulation : Both dopamine and isoproterenol (a beta-adrenergic agonist) stimulate adenylyl cyclase activity in GT1 cells, which is mediated by the respective receptors. The inhibition of this pathway by ICYP suggests its potential role in regulating gonadotropin secretion .

Case Studies

Several studies have utilized this compound to elucidate receptor dynamics and pharmacological responses:

- Study on Urinary Bladder Function : Research indicated that ICYP could effectively label beta-3 adrenergic receptors in rat bladder tissues. The findings suggested that these receptors play a significant role in mediating bladder smooth muscle relaxation, crucial for urinary function .

- Dopaminergic Activity : A study highlighted that this compound can also label D1 dopamine receptors, revealing insights into the interaction between adrenergic and dopaminergic systems within neurosecretory cells .

属性

CAS 编号 |

83498-72-0 |

|---|---|

分子式 |

C15H18IN3O2 |

分子量 |

399.23 g/mol |

IUPAC 名称 |

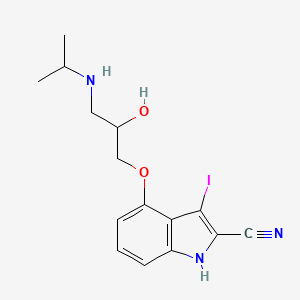

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodo-1H-indole-2-carbonitrile |

InChI |

InChI=1S/C15H18IN3O2/c1-9(2)18-7-10(20)8-21-13-5-3-4-11-14(13)15(16)12(6-17)19-11/h3-5,9-10,18-20H,7-8H2,1-2H3 |

InChI 键 |

WGSPBWSPJOBKNT-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |

规范 SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=C(N2)C#N)I)O |

同义词 |

I Cyanopindolol I-Cyanopindolol ICYP Iodocyanopindolol |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。